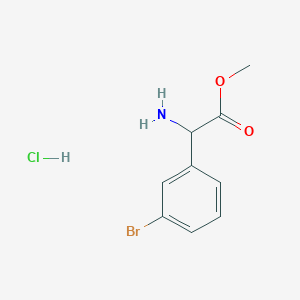

Methyl amino(3-bromophenyl)acetate hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-2-(3-bromophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c1-13-9(12)8(11)6-3-2-4-7(10)5-6;/h2-5,8H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQXPUQVLSXOMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219198-88-5 | |

| Record name | methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Methyl amino(3-bromophenyl)acetate hydrochloride

Introduction: The Significance of Substituted Phenylglycine Derivatives

Methyl amino(3-bromophenyl)acetate hydrochloride is a valuable substituted phenylglycine derivative. Phenylglycine and its analogues are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules. The presence of the bromine atom at the meta position of the phenyl ring provides a strategic handle for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse molecular scaffolds. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this important compound, tailored for researchers, scientists, and professionals in drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a multi-step process commencing with the readily available 3-bromobenzaldehyde. The chosen synthetic strategy is the venerable Strecker synthesis, a classic and robust method for the preparation of α-amino acids.[1][2] This is followed by an acid-catalyzed esterification to yield the final product. This route is selected for its reliability, scalability, and the use of well-established chemical transformations.

The overall synthetic workflow can be visualized as follows:

Caption: Formation of the α-aminonitrile intermediate.

Underlying Principles and Mechanistic Insights: The reaction proceeds through the initial formation of an imine from the reaction of 3-bromobenzaldehyde with ammonia (generated in situ from ammonium chloride). [2]The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine to form the stable α-aminonitrile. [2]The use of ammonium chloride provides both the ammonia source and a mildly acidic medium to facilitate imine formation. [2] Detailed Experimental Protocol:

-

In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Prepare a solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (e.g., 28-30%). Separately, prepare an aqueous solution of sodium cyanide (1.1 equivalents). Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

To the flask, add 3-bromobenzaldehyde (1.0 equivalent) dissolved in methanol.

-

Cool the flask to 0-5 °C using an ice bath.

-

Slowly add the ammonium chloride/ammonia solution to the aldehyde solution with vigorous stirring.

-

Following this, add the sodium cyanide solution dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-amino-2-(3-bromophenyl)acetonitrile.

Step 1.2: Hydrolysis of the α-Aminonitrile to 3-Bromophenylglycine

The nitrile group of the intermediate is then hydrolyzed under acidic conditions to afford the corresponding carboxylic acid, 3-bromophenylglycine. [3] Reaction Scheme:

Caption: Hydrolysis of the α-aminonitrile to the amino acid.

Causality Behind Experimental Choices: Concentrated hydrochloric acid is employed for the hydrolysis as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water. [2]Heating the reaction mixture accelerates the hydrolysis process. The amino acid product will precipitate from the cooled reaction mixture as its hydrochloride salt.

Detailed Experimental Protocol:

-

In a round-bottom flask fitted with a reflux condenser, suspend the crude 2-amino-2-(3-bromophenyl)acetonitrile from the previous step in concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours. The progress of the hydrolysis can be monitored by the cessation of gas evolution and TLC analysis.

-

After completion, cool the reaction mixture in an ice bath. The 3-bromophenylglycine hydrochloride will precipitate.

-

Collect the solid by filtration, wash with a small amount of cold water, and then with a solvent like ethanol.

-

To obtain the free amino acid (zwitterionic form), the hydrochloride salt can be dissolved in water and the pH adjusted to its isoelectric point (typically around 5-6) using a base like aqueous ammonia. The resulting precipitate is then filtered, washed with cold water, and dried.

Part 2: Esterification and Salt Formation

The final stage of the synthesis involves the conversion of 3-bromophenylglycine to its methyl ester hydrochloride.

Step 2.1: Esterification of 3-Bromophenylglycine

The esterification of amino acids is efficiently carried out in an alcoholic solvent with an acid catalyst. The use of thionyl chloride in methanol is a particularly effective method as it generates anhydrous HCl in situ, which catalyzes the reaction and also converts the product to its hydrochloride salt in a single step. [4][5] Reaction Scheme:

Caption: Esterification of 3-bromophenylglycine to the final product.

Rationale for Reagent Selection: Thionyl chloride reacts with methanol to produce methyl sulfite and hydrogen chloride. The in situ generation of HCl protonates the carboxylic acid, making it more susceptible to nucleophilic attack by methanol. [6]This method is advantageous as it is highly efficient and the work-up is straightforward. [4]An alternative, milder method involves the use of trimethylchlorosilane (TMSCl) in methanol. [7] Detailed Experimental Protocol:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel (with a calcium chloride drying tube), add anhydrous methanol.

-

Cool the methanol to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0 equivalents) dropwise to the cold methanol with stirring. Caution: This reaction is exothermic and releases HCl and SO2 gases. Perform in a well-ventilated fume hood.

-

After the addition is complete, add 3-bromophenylglycine (1.0 equivalent) portion-wise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting amino acid is consumed.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude this compound.

-

The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot methanol and then precipitate the pure product by the addition of a less polar solvent such as diethyl ether or tert-butyl methyl ether.

-

Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data Summary

| Step | Starting Material | Product | Typical Yield | Purity |

| 1.1 | 3-Bromobenzaldehyde | 2-Amino-2-(3-bromophenyl)acetonitrile | 80-90% | >95% (crude) |

| 1.2 | 2-Amino-2-(3-bromophenyl)acetonitrile | Amino(3-bromophenyl)acetic Acid | 75-85% | >98% |

| 2.1 | Amino(3-bromophenyl)acetic Acid | This compound | 90-98% | >99% (after recrystallization) |

Alternative Synthetic Route: α-Bromination and Amination

An alternative pathway to the target molecule involves the α-bromination of 3-bromophenylacetic acid, followed by esterification and amination.

Workflow for the Alternative Route:

Caption: Alternative synthetic pathway via α-bromination and amination.

This route, while viable, can present challenges. The α-bromination of phenylacetic acid derivatives can sometimes lead to mixtures of mono- and di-brominated products. The subsequent amination step, a nucleophilic substitution, can be complicated by elimination side reactions and over-alkylation, potentially leading to lower overall yields compared to the Strecker synthesis.

Conclusion

The synthesis of this compound is most reliably achieved via the Strecker synthesis of 3-bromophenylglycine from 3-bromobenzaldehyde, followed by a robust esterification protocol using thionyl chloride in methanol. This approach offers high yields, utilizes well-understood reaction mechanisms, and is amenable to scale-up. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize this valuable intermediate for applications in medicinal chemistry and organic synthesis.

References

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Organic Syntheses. α-Bromophenylacetic acid. Organic Syntheses, Coll. Vol. 4, p.123 (1963); Vol. 33, p.15 (1953). [Link]

-

NROChemistry. Strecker Synthesis. [Link]

-

Pharmaffiliates. Methyl 2-(3-bromophenyl)acetate. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

-

ACS Omega. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

-

PubMed Central. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]

- Google Patents. A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal.

-

ResearchGate. Cu 2 O/NH 3 ÁH 2 O amination of 2-bromopyridine a. [Link]

-

Chemistry LibreTexts. Synthesis of Amines. [Link]

-

PubMed Central. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

Chemia. A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds. [Link]

-

PubChem. Methyl 2-(3-bromophenyl)acetate. [Link]

- Google Patents.

-

Sciencemadness Discussion Board. Aromatic bromination with NBS. [Link]

-

PubMed Central. Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. [Link]

-

Semantic Scholar. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. [Link]

- Google P

Sources

- 1. Strecker Synthesis [organic-chemistry.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 5. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of Methyl amino(3-bromophenyl)acetate hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of Methyl amino(3-bromophenyl)acetate hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties of this compound (CAS No. 1219198-88-5).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into the causality behind experimental choices for property determination, outline self-validating analytical protocols, and contextualize the importance of these properties in the broader landscape of pharmaceutical research. The following sections detail the compound's chemical identity, explore its key physical and chemical attributes, and provide step-by-step methodologies for their characterization, establishing a framework for its effective use as a critical intermediate in organic synthesis and medicinal chemistry.

Introduction: The Strategic Importance of a Versatile Intermediate

This compound is a substituted phenylacetate derivative. Such compounds, particularly those incorporating amino and halogen functionalities, are recognized as valuable building blocks in the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the amino acid ester moiety provides a chiral center and a scaffold for peptide synthesis or the development of novel therapeutic agents.[2][3] Amino acid esters are pivotal intermediates in diverse fields ranging from peptide synthesis to medicinal chemistry.[3]

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable prerequisite for successful drug development.[4] These properties—including solubility, stability, and thermal behavior—directly influence formulation design, bioavailability, and the overall performance of a final dosage form.[4][5] This guide serves as an authoritative resource, detailing the essential characterization workflow for this compound.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's identity is the bedrock of all subsequent analysis. The structural features of this compound are foundational to its chemical behavior and reactivity.

Structural Diagram

Caption: Chemical structure of this compound.

Core Chemical Identifiers

All quantitative data and identifiers are summarized in the table below for ease of reference. This structured presentation ensures that critical information is readily accessible for experimental design and regulatory documentation.

| Identifier | Value | Source |

| CAS Number | 1219198-88-5 | [1] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [6] |

| Molecular Weight | 280.54 g/mol | [6] |

| IUPAC Name | methyl amino(3-bromophenyl)acetate;hydrochloride | N/A |

| SMILES | COC(=O)C(C1=CC(=CC=C1)Br)N.Cl | N/A |

| InChIKey | Not Publicly Available | N/A |

Physicochemical Property Profile

The physicochemical properties of an API intermediate dictate its handling, processing, and reactivity. The following sections describe the key characteristics of this compound and the authoritative methods for their determination.

General Properties

| Property | Value | Experimental Method |

| Appearance | Solid (Expected) | Visual Inspection |

| Melting Point | Data not available | Differential Scanning Calorimetry (DSC) |

| Boiling Point | Data not available | Thermogravimetric Analysis (TGA) for decomposition |

| Solubility | Data not available | Kinetic or Thermodynamic Solubility Assays |

| pKa | Data not available | Potentiometric Titration or UV-Spectrophotometry |

| LogP | Data not available | Shake-flask method or RP-HPLC |

Thermal Analysis

Thermal analysis methods are indispensable for characterizing the solid-state properties of pharmaceutical compounds.[7] They provide critical information on melting, decomposition, and polymorphism, which are vital for ensuring stability and quality.

-

Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining melting point and detecting phase transitions. For this compound, a DSC scan would reveal the temperature and enthalpy of melting. The sharpness of the endothermic peak provides an initial indication of purity. The presence of multiple peaks could suggest polymorphism or the presence of impurities.

-

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound. A TGA analysis would identify the temperature at which the hydrochloride salt or the organic moiety begins to degrade.

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of a molecule, confirming its identity and structure.[4][8]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to confirm the chemical structure. The proton NMR would show characteristic shifts for the aromatic protons, the alpha-proton adjacent to the amine and ester, and the methyl ester protons. The carbon NMR would confirm the number and type of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present.[4] Key expected peaks would include C=O stretching for the ester, N-H stretching for the ammonium salt, and C-Br stretching.

-

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and fragmentation pattern. For this compound, electrospray ionization (ESI) would likely be used, showing a parent ion corresponding to the free base [M+H]⁺.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of pharmaceutical compounds and quantifying related substances or impurities.[7][9] A validated reverse-phase HPLC (RP-HPLC) method is essential for quality control.

Experimental Methodologies: A Framework for Characterization

The following protocols are presented as self-validating systems, incorporating system suitability and calibration checks to ensure data integrity.

General Workflow for Physicochemical Characterization

The comprehensive characterization of a new chemical entity or intermediate follows a logical progression. This workflow ensures that foundational data is gathered efficiently and informs subsequent, more complex analyses.

Caption: Workflow for Physicochemical Characterization of an API Intermediate.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

1. Instrumentation and Materials:

- HPLC system with UV detector (e.g., Agilent 1260 or equivalent).

- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

- Mobile Phase B: 0.1% TFA in Acetonitrile.

- Sample Diluent: 50:50 Water:Acetonitrile.

- Reference standard of this compound (if available).

- Sample of this compound.

2. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: 220 nm.

- Injection Volume: 10 µL.

- Gradient Program:

- 0-2 min: 5% B

- 2-17 min: 5% to 95% B

- 17-20 min: 95% B

- 20-21 min: 95% to 5% B

- 21-25 min: 5% B (Re-equilibration)

3. System Suitability Test (SST):

- Prepare a solution of the reference standard at approximately 0.5 mg/mL.

- Inject the solution five times consecutively.

- Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main analyte must be ≤ 2.0%. Tailing factor should be ≤ 2.0.

4. Sample Preparation:

- Accurately weigh approximately 10 mg of the sample and dissolve in 20 mL of diluent to achieve a final concentration of 0.5 mg/mL.

- Vortex and sonicate if necessary to ensure complete dissolution.

5. Analysis Procedure:

- Inject a blank (diluent) to ensure no system contamination.

- Perform the SST as described in step 3.

- Once SST criteria are met, inject the sample solution in duplicate.

6. Data Analysis:

- Integrate all peaks in the chromatogram.

- Calculate the purity by area percent normalization:

- % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100.

- Identify and quantify any impurities relative to the main peak.

This protocol ensures that the purity assessment is robust, reproducible, and meets the stringent requirements of pharmaceutical quality control.[9]

Applications in Research and Drug Development

The physicochemical data generated for this compound is not merely academic. It has direct, practical implications:

-

Process Chemistry: Solubility data is critical for selecting appropriate solvents for reaction, purification, and crystallization, optimizing yield and purity.

-

Formulation Science: Understanding the thermal stability and melting point is essential for processes like milling and drying and for selecting excipients in pre-formulation studies.[4]

-

Medicinal Chemistry: As a building block, its purity profile is paramount. The presence of reactive impurities could lead to unwanted side reactions in subsequent synthetic steps, complicating the synthesis of the target molecule.[2]

Conclusion

This compound is a valuable chemical intermediate with significant potential in pharmaceutical synthesis. This guide has provided a comprehensive framework for its physicochemical characterization, emphasizing the importance of robust, validated analytical methods. By understanding its thermal, spectroscopic, and chromatographic properties through the methodologies outlined, researchers and developers can confidently and effectively utilize this compound in their programs, accelerating the discovery and development of new therapeutic agents. The principles and protocols detailed herein represent the standard of care in modern pharmaceutical science, ensuring data integrity and product quality from the earliest stages of research.

References

- Sigma-Aldrich. (n.d.). This compound.

- Wroczynski, M., et al. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. National Institutes of Health.

- Labinsights. (2023). Physical and Chemical Characterization for APIs.

- MDPI. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization.

- Netpharmalab. (n.d.). Development of analytical methods.

- Lookchem. (n.d.). Cas 209809-20-1, Methyl 2-(4-aMino-3-broMophenyl)acetate.

- Pacific BioLabs. (n.d.). Physicochemical Properties.

- PubChem. (n.d.). Methyl 2-(3-aminophenyl)acetate hydrochloride.

- PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate.

- BIOFOUNT. (n.d.). 1219198-88-5|this compound.

- Biosynth. (n.d.). Methyl 2-(3-bromophenyl)acetate.

- Tokyo Chemical Industry. (n.d.). Methyl 3-Bromophenylacetate.

- ChemicalBook. (n.d.). 150529-73-0((3-BROMOPHENYL)ACETIC ACID METHYL ESTER) Product Description.

- Sancus. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- PubChem. (n.d.). Methyl 3-aminophenylacetate.

- Pashaei, B., et al. (2012). A Convenient Synthesis of Amino Acid Methyl Esters. National Institutes of Health.

Sources

- 1. This compound | 1219198-88-5 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labinsights.nl [labinsights.nl]

- 5. mdpi.com [mdpi.com]

- 6. bio-fount.com [bio-fount.com]

- 7. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pacificbiolabs.com [pacificbiolabs.com]

- 9. netpharmalab.es [netpharmalab.es]

An In-depth Technical Guide to Methyl amino(3-bromophenyl)acetate hydrochloride (CAS No. 1219198-88-5)

Introduction: Unveiling a Key Synthetic Building Block

Methyl amino(3-bromophenyl)acetate hydrochloride, registered under CAS number 1219198-88-5, is a specialized α-amino acid ester derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its molecular architecture is distinguished by three key features: a reactive α-amino ester group, a phenyl ring, and a bromine atom strategically positioned at the meta-position. This combination of functionalities makes it a highly versatile intermediate for constructing complex molecular scaffolds. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it suitable for a wide range of synthetic applications. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Section 1: Physicochemical and Handling Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in a laboratory setting. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference for handling, storage, and experimental design.

| Property | Value | Source(s) |

| CAS Number | 1219198-88-5 | [1][2] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [1][3] |

| Molecular Weight | 280.54 g/mol | [1] |

| Appearance | Not specified; typically an off-white to white solid | General chemical knowledge |

| Solubility | Data not widely available; expected to be soluble in polar organic solvents like methanol or DMSO. | Inferred from structure |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | [1] |

Safety and Handling Profile

As with any laboratory chemical, proper handling is paramount to ensure personnel safety. This compound is classified with the following hazard and precautionary statements.

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Self-Validating Protocol Insight: Always handle this compound within a certified chemical fume hood.[5] The use of personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent skin, eye, and respiratory exposure.[6]

Section 2: Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis begins with a commercially available starting material, 3-bromophenylacetic acid, and proceeds through three key transformations: esterification, alpha-bromination, and amination, followed by salt formation.

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

-

Esterification: The carboxylic acid is first converted to its methyl ester.[7] This is a crucial step as the ester group is less acidic and more stable under the conditions required for the subsequent bromination reaction, preventing unwanted side reactions.

-

Alpha-Bromination: The introduction of a bromine atom at the alpha-position (adjacent to the ester) creates a reactive electrophilic site. This "activation" is necessary for the subsequent nucleophilic substitution by ammonia.

-

Amination: The α-bromo ester readily reacts with ammonia, a nucleophile, to displace the bromide and form the desired α-amino ester.

-

Hydrochloride Salt Formation: The final free base is often an oil and can be unstable. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, handle, and store.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The table below outlines the expected results from these standard methods.

| Technique | Expected Data/Observations |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.2-7.5 ppm), a singlet for the methoxy group (–OCH₃, approx. 3.7 ppm), a singlet for the alpha-proton (–CH(NH₂)–), and a broad signal for the amine protons (–NH₃⁺). |

| Mass Spec (MS) | The molecular ion peak for the free base (C₉H₁₀BrNO₂) would show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br) at m/z 243/245. |

| HPLC | A single major peak indicating high purity (typically >95%). |

| FTIR | Characteristic peaks for N-H stretching (amine salt), C=O stretching (ester), and C-Br stretching. |

Section 3: Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two primary functional domains: the α-amino ester and the bromophenyl ring.

The α-Amino Ester Core: A Gateway to Peptidomimetics

The α-amino ester moiety is a classical precursor for synthesizing a wide array of natural and unnatural α-amino acid derivatives.[8] This functional group can undergo several important transformations:

-

Amide Coupling: The primary amine can be acylated to form amides, a cornerstone reaction in peptide synthesis and the construction of complex drug molecules.

-

N-Alkylation: The amine can be alkylated to introduce further diversity.

-

Cyclization Reactions: The bifunctional nature of the molecule allows it to participate in cyclization reactions to form heterocyclic structures like diketopiperazines.[9]

-

Prodrug Strategies: α-amino acid esters are often explored in prodrug design to enhance the solubility, permeability, and bioavailability of a parent drug.[10][11] The ester can be designed to undergo hydrolysis in vivo to release the active pharmacological agent.

The Bromophenyl Ring: A Handle for Cross-Coupling

The bromine atom on the phenyl ring is not merely a substituent; it is a powerful synthetic handle for carbon-carbon and carbon-heteroatom bond formation. This is particularly valuable in drug discovery for exploring structure-activity relationships (SAR). The bromine atom enables a variety of palladium-catalyzed cross-coupling reactions.[12]

-

Suzuki Coupling: Reaction with boronic acids to introduce new aryl or alkyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to create aryl-alkyne structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form diaryl amines or alkyl-aryl amines.

This reactivity allows for the rapid generation of a library of diverse analogs from a single, advanced intermediate, accelerating the drug discovery process.

Exemplary Synthetic Application: Suzuki Cross-Coupling

The following workflow illustrates how the bromophenyl group can be functionalized using a Suzuki coupling reaction to create a more complex, bi-aryl structure, a common motif in many pharmaceutical agents.

Caption: Suzuki coupling reaction using this compound.

Authoritative Grounding: The ability to use brominated compounds as substrates in palladium-catalyzed cross-coupling reactions is a well-established and powerful tool in medicinal chemistry for building molecular complexity and exploring SAR.[12] This approach is frequently used in the development of therapeutics for a range of diseases, including neurological disorders and oncology.[12][13]

Conclusion

This compound (CAS 1219198-88-5) is a high-value synthetic intermediate with significant potential for researchers in drug discovery and chemical synthesis. Its dual-functionality—an adaptable α-amino ester core and a versatile bromophenyl ring ready for cross-coupling—provides a robust platform for creating novel and diverse molecular entities. A comprehensive understanding of its synthesis, characterization, and reactivity, as outlined in this guide, empowers scientists to leverage this compound to its full potential, accelerating the development of next-generation therapeutics.

References

-

Wall, M. E., et al. (n.d.). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. National Institutes of Health (NIH). [Link]

-

Ghorbani-Vaghei, R., & Karimi-Nami, R. (2017). α-Imino Esters in Organic Synthesis: Recent Advances. Chemical Reviews. [Link]

-

Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. Royal Society of Chemistry. [Link]

-

Pampaloni, G., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Royal Society of Chemistry. [Link]

-

Roberts, J. D., & Caserio, M. C. (2021). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

-

BIOFOUNT. (n.d.). 1219198-88-5|this compound. [Link]

-

Chemsrc. (n.d.). Methyl 2-(Boc-amino)-2-(3-piperidyl)acetate | 1219331-78-8. [Link]

-

Next Peptide. (n.d.). 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride. [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl Methyamino-phenylacetate. [Link]

-

Chemsrc. (n.d.). Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7. [Link]

-

PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate | C9H9BrO2 | CID 11746402. [Link]

-

LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. [Link]

-

MDPI. (2023). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

- Google Patents. (n.d.). CN102060717B - The synthetic method of the bromophenol of 3 amino 4.

-

PubMed Central. (2020). Amino Acids in the Development of Prodrugs. [Link]

-

PubMed. (2022). Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

-

MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

- Google Patents. (n.d.).

Sources

- 1. 1219198-88-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. 1219198-88-5 | Methyl 2-amino-2-(3-bromophenyl)acetate hydrochloride | Next Peptide [nextpeptide.com]

- 3. CAS 1391528-74-7 | (S)-Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride - Synblock [synblock.com]

- 4. fishersci.com [fishersci.com]

- 5. Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7 | Chemsrc [chemsrc.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. (3-BROMOPHENYL)ACETIC ACID METHYL ESTER | 150529-73-0 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to the Structural Elucidation of Methyl Amino(3-bromophenyl)acetate Hydrochloride

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and logical workflows required for the complete structural elucidation of Methyl amino(3-bromophenyl)acetate hydrochloride. As a molecule of interest in medicinal chemistry, its characterization serves as an exemplary case study for the rigorous scientific process that underpins modern drug discovery.

This document moves beyond a simple recitation of techniques. It is designed to provide a senior scientist's perspective on the causality behind experimental choices, the integration of data from multiple analytical platforms, and the establishment of a self-validating system of protocols to ensure the highest degree of scientific integrity.

Foundational Analysis: Confirming Molecular Identity and Purity

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. For this compound (C₉H₁₁BrClNO₂), the expected elemental composition serves as a primary validation point.

| Element | Theoretical Percentage |

| Carbon (C) | 38.53% |

| Hydrogen (H) | 3.95% |

| Bromine (Br) | 28.48% |

| Chlorine (Cl) | 12.63% |

| Nitrogen (N) | 4.99% |

| Oxygen (O) | 11.40% |

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable technique for assessing the purity of the compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase gradient, one can separate the target molecule from any starting materials, by-products, or degradation products. The goal is to achieve a single, sharp peak corresponding to the main component, with a purity level typically exceeding 98% for subsequent analytical work.

Spectroscopic Characterization: Assembling the Molecular Puzzle

Spectroscopic techniques provide detailed information about the molecule's connectivity and chemical environment. The integration of data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy allows for a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides the necessary data to piece together the molecular framework.

Caption: Logical workflow for NMR-based structure elucidation.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a closely related analog, Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride, a representative spectrum would be analyzed to identify key proton signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical to avoid exchange of the amine and hydrochloride protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Collect the free induction decay (FID) using a standard pulse sequence.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment.

Expected Chemical Shifts for ¹³C NMR:

-

Carbonyl Carbon (C=O): ~170-175 ppm

-

Aromatic Carbons: ~120-140 ppm

-

Aliphatic Carbon (CH): ~55-65 ppm

-

Methoxy Carbon (OCH₃): ~50-55 ppm

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce structural features. For a hydrochloride salt, electrospray ionization (ESI) is a suitable "soft" ionization technique that can detect the protonated molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass-to-charge units (m/z), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum.

Expected Characteristic FTIR Absorption Bands:

-

N-H stretch (amine salt): Broad band around 3000-3200 cm⁻¹

-

C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹

-

C=O stretch (ester): ~1730-1750 cm⁻¹

-

C=C stretch (aromatic): ~1450-1600 cm⁻¹

-

C-O stretch (ester): ~1100-1300 cm⁻¹

-

C-Br stretch: ~500-600 cm⁻¹

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopic methods provide excellent information about connectivity, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state, including stereochemistry and crystal packing. This is considered the "gold standard" for structure determination.

Workflow for Single-Crystal X-ray Diffraction

Caption: Step-by-step workflow for X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable size and quality, often by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the phase problem to generate an initial electron density map and build a preliminary model of the structure. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

The final output is a crystallographic information file (CIF) that contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and torsion angles.

Method Validation and Data Integrity

All analytical methods used for structure elucidation must be validated to ensure they are fit for purpose, as outlined in the ICH Q2(R1) guideline.[1][2] This involves demonstrating the specificity, accuracy, precision, and robustness of each technique.

Conclusion

The structural elucidation of this compound is a multi-faceted process that relies on the synergistic application of a range of analytical techniques. By following a logical workflow that begins with foundational analysis of identity and purity, progresses through detailed spectroscopic characterization, and culminates in the definitive 3D structure determination by X-ray crystallography, researchers can achieve an unambiguous and comprehensive understanding of the molecule. This rigorous approach, grounded in scientific integrity and supported by validated protocols, is essential for advancing drug development and ensuring the quality and safety of pharmaceutical products.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. Available from: [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

Sources

Potential applications of Methyl amino(3-bromophenyl)acetate hydrochloride in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

Methyl amino(3-bromophenyl)acetate hydrochloride is a versatile building block with significant untapped potential in medicinal chemistry. Its unique structural features—a chiral α-amino ester, a strategically positioned bromine atom on a phenyl ring, and its formulation as a hydrochloride salt—offer a compelling combination of attributes for the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of this compound, from its fundamental physicochemical properties to its potential applications as a scaffold in the design of drugs targeting a range of diseases, including neurological disorders and oncology. We will explore synthetic strategies, propose experimental workflows for library generation, and discuss the rationale behind its use in structure-activity relationship (SAR) studies. This document serves as a technical primer for researchers looking to leverage this promising chemical entity in their drug discovery programs.

Introduction: Unveiling a Scaffold of Opportunity

In the landscape of contemporary drug discovery, the selection of appropriate chemical starting points is a critical determinant of success. The ideal building block should not only possess favorable physicochemical properties but also offer synthetic tractability and the potential for diverse functionalization. This compound emerges as such a candidate. While not a therapeutic agent in itself, its constituent parts hint at broad applicability. The α-amino acid framework is a cornerstone of many biologically active molecules, and the presence of a bromophenyl group provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of a vast chemical space.[1] This guide will deconstruct the potential of this compound, offering a Senior Application Scientist's perspective on its strategic deployment in medicinal chemistry projects.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's properties is foundational to its application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1219198-88-5 | [2][3][4] |

| Molecular Formula | C9H11BrClNO2 | [2] |

| Molecular Weight | 280.54 g/mol | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | -20°C for long-term storage | [2] |

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is advantageous for handling and for certain reaction conditions. The bromine atom at the meta position of the phenyl ring is a key feature for synthetic diversification, a concept we will explore in detail in subsequent sections.

Potential Therapeutic Applications: A Mechanistic Perspective

While direct pharmacological data for this compound is scarce, the structural motifs present in the molecule are prevalent in compounds with known biological activities. This allows us to infer a range of potential applications.

Neurological Disorders

Derivatives of amino(phenyl)acetic acids have shown promise in the treatment of various neurological conditions. For instance, 2-amino-2-(3-bromophenyl)acetic acid is a reagent used in the synthesis of substituted 2-aminoimidazole-4-ones, which are being investigated for cognitive impairment, Alzheimer's disease, and neurodegeneration.[5] The core structure of this compound can serve as a starting point for the development of novel modulators of neurotransmitter systems.[6] The bromophenyl moiety can be functionalized to introduce groups that enhance binding to specific receptors or enzymes in the central nervous system.

Oncology

The development of novel anti-cancer agents often involves the synthesis of compounds that can interact with specific targets in cancer cells. The versatility of the bromophenyl group allows for its elaboration into more complex structures through palladium-catalyzed cross-coupling reactions.[1] This can be leveraged to synthesize libraries of compounds for screening against various cancer cell lines or specific protein targets.

Anti-inflammatory and Analgesic Agents

Esters of amino acids have been investigated for their analgesic and anti-inflammatory properties.[7] By modifying the core structure of this compound, it may be possible to develop novel non-steroidal anti-inflammatory drugs (NSAIDs) or other classes of anti-inflammatory agents. The amino group can be acylated, and the phenyl ring can be further substituted to optimize activity and selectivity.

Synthetic Utility and Experimental Protocols

The true value of this compound lies in its synthetic versatility. The presence of three distinct functional groups—the methyl ester, the primary amine, and the aryl bromide—allows for a wide range of chemical transformations.

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

The synthesis of amino acid methyl ester hydrochlorides is a well-established process. A common and efficient method involves the reaction of the corresponding amino acid with methanol in the presence of a catalyst such as thionyl chloride or trimethylchlorosilane.[8][9] This one-pot reaction is generally high-yielding and proceeds under mild conditions.[8]

Protocol 1: General Esterification of an Amino Acid

-

Suspend the amino acid in methanol at room temperature.

-

Slowly add trimethylchlorosilane or thionyl chloride to the suspension while stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion, monitored by thin-layer chromatography (TLC).

-

Remove the solvent under reduced pressure to yield the crude amino acid methyl ester hydrochloride.

-

Recrystallize the product from an appropriate solvent system to obtain the purified compound.

Diversification through Cross-Coupling Reactions

The bromine atom on the phenyl ring is a key handle for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce a wide variety of substituents at this position.[1] This allows for the systematic exploration of structure-activity relationships.

Workflow for Library Synthesis using Suzuki Coupling

Caption: Workflow for generating a diverse compound library via Suzuki coupling.

Prodrug Strategies

The methyl ester functionality of this compound makes it an ideal candidate for prodrug design.[10][11] Ester prodrugs are often used to enhance the oral bioavailability of drugs by masking polar functional groups, thereby increasing their lipophilicity and cell permeability.[11] The ester can be designed to be cleaved by esterases in the body, releasing the active parent drug.[11]

Proposed Screening Cascade

To explore the therapeutic potential of derivatives of this compound, a systematic screening cascade is proposed.

Caption: A proposed screening cascade for novel drug candidates.

Conclusion

This compound is more than just a chemical reagent; it is a strategic starting point for the development of novel therapeutics. Its combination of a chiral amino acid core and a versatile bromophenyl handle provides medicinal chemists with a powerful tool for scaffold decoration and the exploration of new chemical space. By leveraging the synthetic methodologies and strategic considerations outlined in this guide, researchers can unlock the full potential of this promising building block in their quest for the next generation of medicines.

References

- BIOFOUNT. (n.d.). 1219198-88-5|this compound.

- ChemScene. (n.d.). 42718-20-7 | Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride.

- Pharmaffiliates. (n.d.). Key Applications of R-3-Amino-3-(4-bromophenyl)propionic Acid in Pharma.

- LookChem. (n.d.). Cas 79422-73-4,2-AMINO-2-(3-BROMOPHENYL)ACETIC ACID.

- Sigma-Aldrich. (n.d.). This compound | 1219198-88-5.

- Sigma-Aldrich. (n.d.). This compound | 1219198-88-5.

- Pharmaffiliates. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.

- National Institutes of Health. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters.

- International Journal of Pharmaceutical Sciences. (n.d.). Pro-Drug Development.

- Google Patents. (n.d.). CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals.

- National Institutes of Health. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions.

- MDPI. (2017). Synthesis and Pharmacological Properties of Novel Esters Based on Monoterpenoids and Glycine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1219198-88-5|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 3. This compound | 1219198-88-5 [sigmaaldrich.com]

- 4. This compound | 1219198-88-5 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic deployment of Methyl Amino(3-bromophenyl)acetate Hydrochloride in Contemporary Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the successful construction of complex molecular architectures. Among these, bifunctional scaffolds that offer orthogonal reactivity are of paramount importance. Methyl amino(3-bromophenyl)acetate hydrochloride has emerged as a versatile and strategic building block, providing chemists with a valuable tool for the synthesis of a diverse array of compounds, particularly in the realm of drug discovery. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, grounded in established chemical principles and supported by peer-reviewed literature.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization. This section outlines the key characteristics of this compound.

| Property | Value | Reference |

| CAS Number | 1219198-88-5 | [1] |

| Molecular Formula | C₉H₁₁BrClNO₂ | [1] |

| Molecular Weight | 280.55 g/mol | [1] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Recommended at -20°C for long-term storage. | [2] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 3-bromophenyl ring, a singlet for the methoxy group protons of the ester, and a signal for the alpha-proton adjacent to the amino group. The chemical shifts of the aromatic protons will be influenced by the bromine and the aminoacetate substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the aromatic ring, with the carbon bearing the bromine atom showing a characteristic chemical shift. Signals for the carbonyl carbon of the ester and the alpha-carbon will also be present.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

The synthesis of this key building block can be approached from commercially available starting materials. A logical and efficient synthetic pathway involves the esterification of 3-bromophenylacetic acid, followed by alpha-amination.

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol: A Plausible Synthetic Route

While a specific, unified protocol from a single source is not available, the following steps are derived from established organic chemistry transformations for similar substrates:

Step 1: Esterification of 3-Bromophenylacetic Acid

3-Bromophenylacetic acid is esterified to its corresponding methyl ester. A common and effective method is the Fischer esterification.

-

Procedure: 3-Bromophenylacetic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The excess methanol is removed under reduced pressure, and the residue is worked up by dissolving in an organic solvent, washing with a saturated sodium bicarbonate solution and brine, drying over an anhydrous salt (e.g., MgSO₄), and concentrating to yield methyl 3-bromophenylacetate.[4][5][6][7]

Step 2: α-Bromination of Methyl 3-bromophenylacetate

The alpha-position of the ester is then brominated, typically using N-bromosuccinimide (NBS) under radical initiation conditions.

-

Procedure: Methyl 3-bromophenylacetate is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide and a radical initiator, such as benzoyl peroxide or AIBN, are added. The mixture is refluxed and irradiated with a UV lamp to facilitate the reaction. Upon completion, the reaction mixture is cooled, the succinimide byproduct is filtered off, and the filtrate is concentrated. The crude product, methyl α-bromo-3-bromophenylacetate, can be purified by column chromatography.

Step 3: α-Amination

The α-bromo ester is then converted to the corresponding α-amino ester.

-

Procedure: Methyl α-bromo-3-bromophenylacetate is dissolved in a suitable solvent and treated with a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide. The reaction is typically stirred at room temperature or slightly elevated temperatures. The progress is monitored by TLC. After completion, the solvent is evaporated, and the residue is worked up to isolate the free base, methyl amino(3-bromophenyl)acetate.[1]

Step 4: Hydrochloride Salt Formation

The final step is the formation of the hydrochloride salt to improve stability and handling.

-

Procedure: The free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Key Synthetic Transformations and Mechanistic Insights

The utility of this compound as a building block stems from the presence of three key functional groups: a primary amine, a methyl ester, and a bromo-substituted aromatic ring. These groups can be selectively manipulated to construct more complex molecules.

N-Acylation of the Amino Group

The primary amino group is a nucleophilic handle for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.

Caption: General workflow for the N-acylation of methyl amino(3-bromophenyl)acetate.

Experimental Protocol: N-Acylation with an Acyl Chloride

-

Procedure: To a stirred solution of this compound in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) at 0 °C, a base (e.g., triethylamine or diisopropylethylamine, 2.2 equivalents) is added to neutralize the hydrochloride and free the amine. The desired acyl chloride (1.1 equivalents) is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried and concentrated. The crude product is purified by column chromatography.[8][9]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water, which would lead to the hydrolysis of the acylating agent and reduce the yield of the desired amide.

-

Base: A non-nucleophilic organic base is required to neutralize the HCl formed during the reaction and the starting material's hydrochloride salt, preventing the protonation of the primary amine and maintaining its nucleophilicity.

-

Low Temperature: The initial addition of the acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the phenyl ring is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the bromophenyl group and various organoboron reagents.[10][11][12][13][14]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Procedure: In a reaction vessel, methyl amino(3-bromophenyl)acetate (or its N-protected derivative), a boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF). The mixture is thoroughly degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.[10][11]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation by air, which would deactivate it. Therefore, the reaction must be carried out under an inert atmosphere.

-

Base: The base is crucial for the activation of the organoboron species, facilitating the transmetalation step in the catalytic cycle.

-

Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and modulating its reactivity to achieve high yields and turnover numbers.

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the position of the bromine atom, enabling the synthesis of diaryl amines or alkyl-aryl amines.[15][16][17][18][19]

Experimental Protocol: Buchwald-Hartwig Amination

-

Procedure: Methyl amino(3-bromophenyl)acetate (or its N-protected form), the desired amine (1.1-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) are combined in an anhydrous, deoxygenated solvent such as toluene or dioxane. The reaction mixture is heated under an inert atmosphere until the starting materials are consumed. The reaction is then cooled, filtered to remove inorganic salts, and the filtrate is concentrated. The crude product is purified by column chromatography.[15][16]

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted phenylglycine derivative is prevalent in a wide range of biologically active molecules. The strategic placement of the bromine atom in this compound allows for its elaboration into complex scaffolds targeting various diseases.

Synthesis of Novel Heterocycles

This building block is an excellent precursor for the synthesis of novel heterocyclic systems, such as benzodiazepines, which are known to have a wide range of activities on the central nervous system (CNS).[20][21][22] For instance, the amino and ester functionalities can be utilized in condensation reactions to form seven-membered diazepine rings. The bromo-substituent can then be further functionalized using cross-coupling reactions to explore structure-activity relationships.

Development of Kinase Inhibitors

Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure.[23][24][25] The Suzuki-Miyaura coupling of methyl amino(3-bromophenyl)acetate with various (hetero)aryl boronic acids provides a direct route to such scaffolds. The amino and ester groups can then be further modified to interact with key residues in the kinase active site.

GPCR Modulators in CNS and Cardiovascular Drug Discovery

G-protein coupled receptors (GPCRs) are a major class of drug targets.[26][27][28][29] The ability to introduce diverse substituents on the phenyl ring via cross-coupling reactions, coupled with the potential for derivatization of the amino and ester groups, makes this building block valuable for creating libraries of compounds to screen for activity against various GPCRs involved in CNS disorders and cardiovascular diseases.[30]

Conclusion

This compound is a strategically designed building block that offers synthetic chemists a powerful platform for the efficient construction of complex and diverse molecular structures. Its trifunctional nature allows for a range of selective transformations, including N-acylation and palladium-catalyzed cross-coupling reactions. The insights provided in this guide, from its synthesis and characterization to its application in key synthetic transformations, underscore its value in modern organic synthesis and its potential to accelerate the discovery of new therapeutic agents. As the demand for novel and effective pharmaceuticals continues to grow, the judicious use of such versatile building blocks will remain a cornerstone of successful drug development programs.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

- Iaroshenko, V. O., et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 808.

- Ishikura, M., et al. (1995). Synthesis of benzodiazepines. U.S. Patent No. 5,466,799. Washington, DC: U.S.

- Nolan, S. P., et al. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 115(19), 10447-10512.

-

Chem-Space. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-13.

-

Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Retrieved from [Link]

- Soos, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7365.

- Chen, C., et al. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 26(16), 4987.

-

Hilaris Publisher. (n.d.). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity | Abstract. Retrieved from [Link]

-

LookChem. (n.d.). Cas 209809-20-1,Methyl 2-(4-aMino-3-broMophenyl)acetate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-2-(3-bromophenyl)acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 150529-73-0 | Product Name : Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Retrieved from [Link]

- Conn, P. J., et al. (2014). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Neurobiology of disease, 61, 53-66.

- Wang, L., et al. (2020). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis. Current Organic Synthesis, 17(4), 256-271.

-

National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-bromophenyl)acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. Retrieved from [Link]

-

ChemRxiv. (n.d.). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. Retrieved from [Link]

-

MDPI. (n.d.). Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

-

MDPI. (n.d.). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

Sources

- 1. Methyl 2-amino-2-(3-bromophenyl)acetate | C9H10BrNO2 | CID 45159000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. METHYL ALPHA-BROMOPHENYLACETATE(3042-81-7) 1H NMR spectrum [chemicalbook.com]

- 4. Methyl 2-(3-bromophenyl)acetate | 150529-73-0 | FM46201 [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 150529-73-0|Methyl 2-(3-bromophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. Methyl 3-Bromophenylacetate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 22. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modulating GPCR and 14-3-3 protein interactions: prospects for CNS drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Technical Guide to the Stability and Storage of Methyl amino(3-bromophenyl)acetate hydrochloride

An In-depth Technical Guide